1-(Aminomethyl)cyclohexanamine dihydrochloride
Overview
Description
1-(Aminomethyl)cyclohexanamine dihydrochloride is a chemical compound with the molecular formula C7H16N2·2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable substance in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)cyclohexanamine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process begins with the synthesis of the intermediate compounds, followed by purification and crystallization steps to obtain the final product. The reaction conditions are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)cyclohexanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylmethanamine.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
1-(Aminomethyl)cyclohexanamine dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclohexanamine dihydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation.
Comparison with Similar Compounds
1-(Aminomethyl)cyclohexanamine dihydrochloride can be compared with other similar compounds, such as:
Cyclohexylamine: Similar in structure but lacks the aminomethyl group.
1-Aminocyclohexane: Similar in structure but lacks the aminomethyl group.
Cyclohexanemethanamine: Similar in structure but has different functional groups.
Uniqueness: this compound is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. Its stability and reactivity make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-(aminomethyl)cyclohexan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c8-6-7(9)4-2-1-3-5-7;;/h1-6,8-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIGGNHFHXPCIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589648 | |
Record name | 1-(Aminomethyl)cyclohexan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123194-05-8 | |
Record name | 1-(Aminomethyl)cyclohexan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(aminomethyl)cyclohexan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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